Allyl trityl-L-serinate

Description

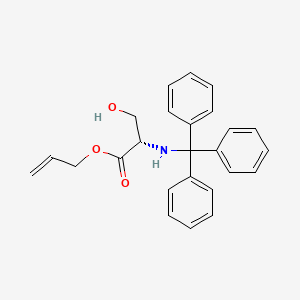

Allyl trityl-L-serinate is a synthetic organic compound combining three key structural motifs: an allyl group (CH₂=CHCH₂–), a trityl group (triphenylmethyl, C₆H₅)₃C–), and an L-serine ester. The L-serine backbone suggests applications in peptide synthesis or enzyme-targeted drug design.

Properties

Molecular Formula |

C25H25NO3 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

prop-2-enyl (2S)-3-hydroxy-2-(tritylamino)propanoate |

InChI |

InChI=1S/C25H25NO3/c1-2-18-29-24(28)23(19-27)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,23,26-27H,1,18-19H2/t23-/m0/s1 |

InChI Key |

OFXCDOYKVODCNW-QHCPKHFHSA-N |

Isomeric SMILES |

C=CCOC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C=CCOC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl trityl-L-serinate typically involves the protection of the hydroxyl group of L-serine using the trityl groupOne common method involves the use of N-trityl-L-serine methyl ester as an intermediate . The reaction conditions often include the use of solvents like methanol and reagents such as triphenylphosphine and diisopropyl azodicarboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of batch reactors and continuous flow systems, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

Allyl trityl-L-serinate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The trityl group can be removed under reductive conditions.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the trityl group can regenerate the free hydroxyl group of L-serine .

Scientific Research Applications

Allyl trityl-L-serinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in studies involving amino acid derivatives and their biological activities.

Industry: Used in the synthesis of peptides and other biologically active compounds.

Mechanism of Action

The mechanism of action of allyl trityl-L-serinate involves its interaction with various molecular targets. The allyl group can participate in reactions that modify the activity of enzymes or other proteins. The trityl group serves as a protective group that can be removed under specific conditions to reveal the active hydroxyl group of L-serine .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1.1 HDAC Inhibition

Allyl-containing organosulfur compounds, such as allyl mercaptan, exhibit potent histone deacetylase (HDAC) inhibitory activity. For example, allyl mercaptan showed superior HDAC8 inhibition (IC₅₀ ≈ 30 µM) compared to other garlic-derived sulfides, contributing to cancer chemoprevention . In contrast, propyl allyl disulfide lacks CYP2E1 inhibitory effects, highlighting the specificity of allyl group positioning .

2.1.2 Antimicrobial and Antimalarial Activity

- Thymol and carvacrol (phenolic monoterpenes with allyl derivatives) demonstrate strong antimicrobial activity against biofilms and planktonic cells. Allyl-substituted derivatives (e.g., eugenol) show reduced potency compared to non-allylated analogs, suggesting electron-donating groups may attenuate efficacy .

- In antimalarial 4-(1H)-quinolone derivatives, an allyl group at position 1 significantly enhanced activity (IC₅₀ = 0.31 µM) compared to propargyl or n-propyl substituents (IC₅₀ = 1.2–12.4 µM) . Allyl trityl-L-serinate’s ester linkage and trityl group may similarly influence parasitic target engagement.

2.1.3 Antiviral Potential

Garlic-derived allyl trisulfide and diallyl tetrasulfide exhibit strong binding to SARS-CoV-2 ACE2 receptors via hydrophobic interactions and hydrogen bonding .

Structural and Functional Trade-offs

- Electron Effects: Allyl groups are weakly electron-donating, but stronger donors (e.g., methoxy in eugenol) may reduce antimicrobial efficacy .

- Steric Hindrance : The trityl group in this compound may limit access to enzymatic active sites, offsetting gains in stability.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing allyl trityl-L-serinate, and how can reproducibility be ensured?

- Methodological Answer : Synthesis should follow documented protocols with step-by-step reaction conditions (e.g., solvent choice, temperature, catalyst). Use factorial design to optimize parameters like molar ratios and reaction time . Include detailed characterization data (e.g., NMR, HPLC) in the main manuscript, referencing established methods for trityl-protected amino acid derivatives. Reproducibility requires explicit reporting of purification steps (e.g., column chromatography gradients) and validation via independent replication .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine orthogonal techniques:

- Chromatography : HPLC with UV/RI detection to assess purity (>98% recommended for biological studies).

- Spectroscopy : H/C NMR to confirm trityl group presence (δ 7.2–7.5 ppm aromatic protons) and ester linkage integrity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks. Cross-reference spectral data with prior studies on analogous trityl-protected compounds .

Q. What stability considerations are critical for storing and handling this compound in experimental workflows?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester bond. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid aqueous buffers unless immediate use is confirmed .

Advanced Research Questions

Q. How can computational screening methods guide the optimization of this compound’s reactivity in peptide coupling reactions?

- Methodological Answer : Use quantum mechanical calculations (DFT) to model transition states and identify steric/electronic barriers from the trityl group. Pair with molecular dynamics simulations to predict solvation effects. Validate predictions via kinetic studies (e.g., monitoring coupling efficiency with Fmoc-amino acids) .

Q. What strategies resolve contradictions in kinetic data for trityl deprotection under varying acidic conditions?

- Methodological Answer : Apply sensitivity analysis to isolate variables (e.g., [H], temperature). Use a Design of Experiments (DoE) approach to test interactions between factors. Compare with literature using Arrhenius plots to identify outliers. If discrepancies persist, conduct isotopic labeling (e.g., O) to trace cleavage pathways .

Q. How can AI-driven tools enhance the design of multi-step syntheses involving this compound?

- Methodological Answer : Implement platforms like COMSOL Multiphysics for reaction network analysis. Train machine learning models on historical yield data to predict optimal step sequences. Validate via iterative batch experiments, focusing on minimizing side reactions (e.g., trityl migration) .

Data Integration & Reporting

Q. What frameworks support the integration of fragmented spectral data for this compound across disparate studies?

- Methodological Answer : Adopt FAIR data principles:

- Metadata Standardization : Use platforms like ICReDD to align NMR/MS parameters (e.g., solvent, field strength).

- Cross-Study Validation : Compare chemical shifts with aggregated databases (e.g., SciFinder) to identify systematic biases .

Q. How should researchers address gaps in ecological toxicity data for trityl-containing compounds?

- Methodological Answer : Conduct tiered assessments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.